Tortuosine
Overview
Description
Tortuosine is a naturally occurring alkaloid found in certain species of the Amaryllidaceae family. It is known for its complex structure and significant biological activities, making it a subject of interest in various fields of scientific research. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tortuosine typically involves multiple steps, including the use of Suzuki cross-coupling reactions. One efficient gram-scale synthesis method yields 5-methyl-2,9-dimethoxyphenanthridinium chloride, a lycobetaine-tortuosine analogue, through a Suzuki cross-coupling reaction . This method is notable for its efficiency and the use of specific reaction conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic chemistry have made it possible to produce this compound analogues in significant quantities, which can be used for further research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Tortuosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. For example, the Suzuki cross-coupling reaction mentioned earlier utilizes palladium catalysts and specific ligands to facilitate the reaction .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, the Suzuki cross-coupling reaction produces a phenanthridinium chloride analogue, which has shown potent topoisomerase inhibitory activity .
Scientific Research Applications
Chemistry: Tortuosine and its analogues are used as model compounds in synthetic chemistry to develop new reaction methodologies and understand reaction mechanisms.
Medicine: The compound’s ability to inhibit topoisomerase enzymes has made it a subject of interest in cancer research. It has shown potential as an anticancer agent due to its ability to induce cell death in cancer cells.
Industry: While industrial applications are limited, this compound analogues are used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Tortuosine exerts its effects primarily through the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division . By inhibiting these enzymes, this compound can induce cell death in rapidly dividing cancer cells. Additionally, this compound has been shown to have neuroprotective effects by modulating specific molecular pathways involved in cell survival and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Tortuosine is structurally similar to other alkaloids found in the Amaryllidaceae family, such as lycorine, galanthamine, and criasbetaine . These compounds share similar biological activities, including neuroprotective and anticancer properties.
Uniqueness
What sets this compound apart from other similar compounds is its potent topoisomerase inhibitory activity and its unique structure, which allows for specific interactions with molecular targets. This makes this compound a valuable compound for developing new therapeutic agents and studying complex biological processes.
Properties
IUPAC Name |
4,5,14-trimethoxy-9-azoniatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,8,12(16),13-heptaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18NO3/c1-20-13-6-11-4-5-19-10-12-7-16(21-2)17(22-3)9-14(12)15(8-13)18(11)19/h6-10H,4-5H2,1-3H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPPJUUSHATRPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=C1)C4=CC(=C(C=C4C=[N+]3CC2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18NO3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149001 | |
Record name | Tortuosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109644-38-4 | |
Record name | Tortuosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109644384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tortuosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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